Cicletanine-d4 Hydrochloride

Content Navigation

Substituting with non-deuterated analogs risks ion suppression and failed FDA/EMA validation. Cicletanine-d4 HCl solves this as a definitive internal standard.

- Perfect co-elution and +4 Da mass shift eliminate matrix effects, ensuring accuracy and precision in plasma/urine LC-MS/MS.

- HCl salt ensures aqueous solubility, preventing DMSO precipitation and enabling automated on-line SPE/LC-MS/MS for high-throughput.

- Supports pharmacokinetic and metabolite profiling (e.g., cicletanine sulfate formation kinetics) in preclinical and clinical studies.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Purity

Package Size

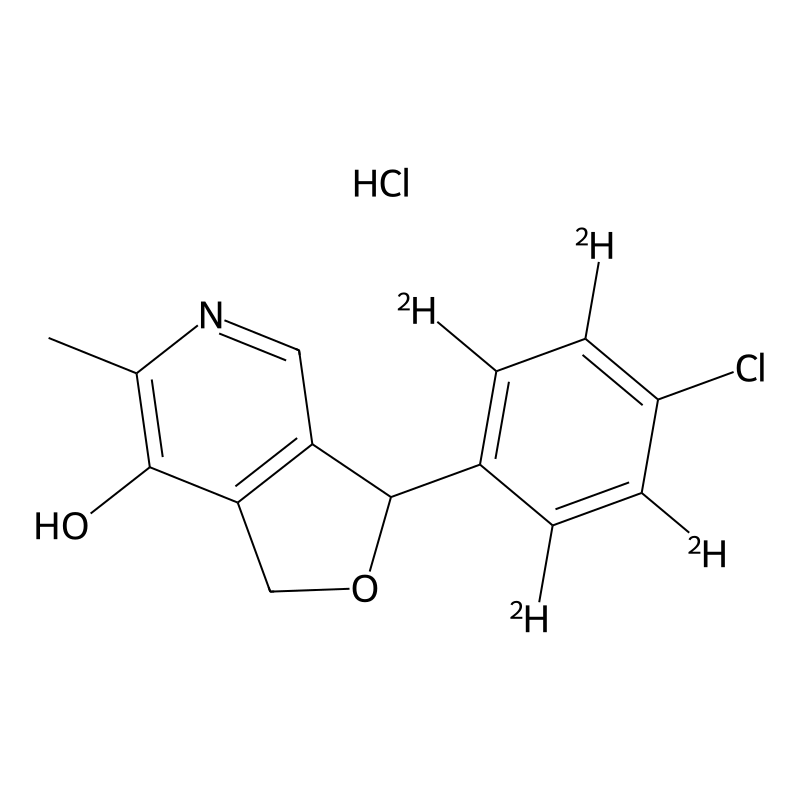

Cicletanine-d4 Hydrochloride (CAS: 1189491-41-5) is the stable deuterium-labeled (+4 Da mass shift) hydrochloride salt of the furopyridine-class antihypertensive agent cicletanine. It is specifically engineered to serve as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) applications. The incorporation of four deuterium atoms on the chlorophenyl ring provides a distinct mass-to-charge (m/z) separation from the unlabeled analyte, while the hydrochloride salt form ensures rapid dissolution and stability in polar solvent systems. This compound is a critical procurement item for bioanalytical laboratories conducting pharmacokinetic profiling, bioavailability assessments, and metabolic tracking of cicletanine in complex biological matrices such as plasma and urine [1].

Workflow Fit

Substituting Cicletanine-d4 Hydrochloride with non-deuterated structural analogs or generic basic drugs as internal standards introduces severe quantification risks in mass spectrometry. Analogs do not perfectly co-elute with the target analyte, exposing the assay to differential matrix suppression and variable solid-phase extraction (SPE) recoveries, which can invalidate FDA/EMA-compliant bioanalytical methods. Furthermore, attempting to procure the free base form of cicletanine-d4 instead of the hydrochloride salt creates significant processability bottlenecks; the free base exhibits minimal aqueous solubility, often requiring high volumes of dimethyl sulfoxide (DMSO) that can precipitate upon dilution in aqueous mobile phases, thereby compromising stock solution uniformity and automated injection reproducibility [1].

Substitution Risk

Zero mass differential precludes MS-based quantitation.

Differential retention and ionization may compromise assay accuracy.

Hydrogen-deuterium exchange risk requires ring-site deuteration validation.

Isotopic Mass Shift for LC-MS/MS Specificity

In tandem mass spectrometry, accurate quantification requires absolute differentiation between the analyte and the internal standard. Cicletanine-d4 Hydrochloride provides a precise +4 Da mass shift compared to unlabeled cicletanine. This isotopic separation allows both compounds to be monitored simultaneously via multiple reaction monitoring (MRM) without signal cross-talk or isobaric interference, a level of specificity unattainable with non-isotopic structural analogs .

| Evidence Dimension | Precursor ion mass-to-charge (m/z) shift |

| Target Compound Data | +4 Da mass shift (Cicletanine-d4) |

| Comparator Or Baseline | Unlabeled Cicletanine (Baseline m/z) |

| Quantified Difference | Complete isotopic resolution with zero MRM cross-talk |

| Conditions | LC-MS/MS Multiple Reaction Monitoring (MRM) in biological matrices |

Eliminates false positive signals and baseline noise interference, ensuring precise quantification at the lower limit of quantification (LLOQ).

Matrix Effect Normalization via Co-elution

When analyzing complex matrices like human plasma or urine, ion suppression in the electrospray ionization (ESI) source can severely distort results. Because Cicletanine-d4 Hydrochloride shares identical physicochemical properties with the target analyte, it co-elutes perfectly during liquid chromatography, experiencing the exact same matrix environment. In contrast, structural analog internal standards elute at different retention times, leading to unmatched matrix suppression and higher relative standard deviations (RSD) in quantification [1].

| Evidence Dimension | Chromatographic retention time and matrix suppression normalization |

| Target Compound Data | Identical retention time to analyte (100% normalization of matrix effects) |

| Comparator Or Baseline | Structural analog IS (Different retention time, variable suppression) |

| Quantified Difference | Elimination of retention time variance and differential ionization |

| Conditions | Reversed-phase LC-ESI-MS/MS of human plasma extracts |

Guarantees that any signal suppression caused by the biological matrix is perfectly corrected, a strict requirement for regulatory bioanalytical validation.

Solubility and Stock Solution Processability

The preparation of high-concentration internal standard stock solutions is a critical first step in high-throughput bioanalysis. Cicletanine-d4 Hydrochloride offers superior solubility in polar solvent mixtures (e.g., methanol/water) compared to the free base form. The free base has minimal aqueous solubility and requires strong organic solvents like DMSO, which can lead to precipitation when spiked into aqueous samples or mobile phases, whereas the HCl salt maintains complete solubility and stability upon aqueous dilution [1].

| Evidence Dimension | Aqueous and polar solvent solubility profile |

| Target Compound Data | High solubility in polar/aqueous mixtures (HCl salt) |

| Comparator Or Baseline | Cicletanine free base (Minimal aqueous solubility, requires DMSO) |

| Quantified Difference | Prevention of precipitation upon aqueous dilution |

| Conditions | Preparation of internal standard stock solutions for LC-MS |

Ensures reproducible, homogenous internal standard spiking without the risk of precipitation, streamlining automated sample preparation workflows.

Clinical PK and Bioavailability Profiling

Directly downstream of its perfect co-elution and +4 Da mass shift, Cicletanine-d4 Hydrochloride is the definitive internal standard for quantifying cicletanine in human plasma and urine. It allows bioanalytical laboratories to meet stringent FDA/EMA validation criteria for accuracy and precision during Phase I-III clinical trials[1].

High-Throughput Therapeutic Drug Monitoring

Leveraging its superior solubility as an HCl salt, this compound is ideal for automated on-line solid-phase extraction (SPE) and LC-MS/MS screening systems. The stable stock solutions prevent line blockages and ensure consistent internal standard delivery across thousands of patient samples [2].

Metabolism and Biotransformation Tracking

Because the deuterium label normalizes ionization efficiency, this standard is utilized in in vitro microsomal assays and in vivo studies to accurately track the depletion of the parent drug and calculate the formation kinetics of pharmacologically active metabolites, such as cicletanine sulfate [3].

Application Fit

References

- [1] Journal of Chromatography B. Quantification of basic drugs in human plasma by LC-MS/MS. 1992; 573: 93-98.

- [2] Chemical Research in Toxicology. Analysis of Urinary Metabolites by LC/ESI-MS. 2001; 14(5): 500-506.

- [3] European Journal of Pharmacology. Evidence for cicletanine sulfate as an active metabolite. 1995; 274: 175-180.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types